Cis-Tramadol-13C,D3, Hydrochloride
Description
Significance of Stable Isotope-Labeled Standards in Quantitative Analytical Chemistry
The paramount advantage of employing stable isotope-labeled compounds as internal standards in quantitative analysis lies in their ability to mitigate the variability inherent in sample preparation and analysis. oup.com When a known quantity of a stable isotope-labeled standard is added to a sample at the earliest stage of processing, it experiences the same physical and chemical manipulations—extraction, derivatization, and chromatographic separation—as the unlabeled analyte of interest.
During mass spectrometric detection, the labeled and unlabeled compounds are chemically identical and thus co-elute, but are distinguishable by their mass-to-charge ratio. By measuring the ratio of the analyte to the internal standard, any losses incurred during sample workup can be accurately compensated for, leading to highly precise and accurate quantification. nih.gov This method, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard in analytical chemistry for its robustness and reliability. oup.com
The application of stable isotope labeling is extensive, with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and stable isotope dimethyl labeling being pivotal in quantitative proteomics. nih.govacs.org These methods allow for the precise comparison of protein abundance between different cell populations, providing invaluable insights into cellular processes. nih.govacs.org
Role of Cis-Tramadol-13C,D3, Hydrochloride as a Certified Reference Material in Drug Research
This compound is a stable isotope-labeled form of cis-tramadol, a synthetic opioid analgesic. caymanchem.comnih.gov Specifically, it contains one carbon-13 atom and three deuterium (B1214612) atoms in the methoxy (B1213986) group. caymanchem.com This specific labeling makes it an ideal internal standard for the quantitative analysis of tramadol (B15222) and its metabolites in various biological samples.
As a Certified Reference Material (CRM), this compound is produced and certified under stringent quality control protocols, often adhering to international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comsupelco.com.tw This certification ensures its chemical purity, concentration, and stability, providing a high degree of confidence in its use for calibrating instruments and validating analytical methods. caymanchem.com
In drug research and forensic analysis, the accurate quantification of tramadol is crucial. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods allows for the precise determination of tramadol concentrations in matrices like plasma and urine. merckmillipore.comsigmaaldrich.comresearchgate.net This is essential for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology to determine exposure to the drug. researchgate.nettandfonline.comnih.gov The distinct mass difference between the labeled standard and the unlabeled tramadol ensures clear differentiation in mass spectra, enabling reliable quantification even at low concentrations. tandfonline.com
Below is a table detailing the key properties of this compound:
| Property | Value |
| Formal Name | (1R,2R)-rel-2-[(dimethylamino)methyl]-1-[3-(methoxy-¹³C-d₃)phenyl]-cyclohexanol, monohydrochloride caymanchem.com |
| Molecular Formula | C₁₅[¹³C]H₂₂D₃NO₂ • HCl caymanchem.com |
| Formula Weight | 303.9 caymanchem.com |
| Isotopic Purity | Typically ≥99% for both ¹³C and D |
| Application | Internal standard for quantification of cis-tramadol by GC- or LC-MS caymanchem.com |
The development and availability of such high-quality certified reference materials are fundamental to ensuring the accuracy and comparability of analytical results across different laboratories and over time.
Structure
2D Structure
Properties
Molecular Formula |
C16H26ClNO2 |
|---|---|
Molecular Weight |
303.85 g/mol |
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-[3-(trideuterio(113C)methoxy)phenyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i3+1D3; |
InChI Key |
PPKXEPBICJTCRU-RKTDZYFHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN(C)C)O.Cl |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of Cis Tramadol 13c,d3, Hydrochloride
Methodologies for Stereoselective Synthesis of Cis-Tramadol Base Hydrate
The synthesis of the cis-isomer of tramadol (B15222) is a critical precursor to the final labeled compound. The stereochemistry of the final product is largely determined during the initial synthetic steps, which primarily involve a Mannich reaction followed by a Grignard reaction.
Mannich Reaction and Grignard Reagent Integration
The synthesis commences with the Mannich reaction, a three-component condensation involving cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride. This reaction yields the Mannich base, 2-(dimethylaminomethyl)cyclohexanone hydrochloride. The hydrochloride salt is then treated with a base, such as sodium hydroxide, to liberate the free Mannich base. nih.govnih.gov
The subsequent and crucial step for establishing the desired stereochemistry is the Grignard reaction. The prepared Mannich base is reacted with a Grignard reagent, specifically 3-methoxyphenylmagnesium bromide, which is typically formed from 3-bromoanisole and magnesium in an etheral solvent like tetrahydrofuran (THF). nih.govresearchgate.netwjbphs.comorgsyn.org This reaction results in the formation of a mixture of cis and trans isomers of tramadol, with the cis isomer being the major product. wjbphs.com The reaction conditions, including the choice of solvent, can influence the ratio of the isomers. mdpi.com
Table 1: Key Reactants and Products in the Synthesis of Tramadol Base
| Step | Reactants | Product |
| Mannich Reaction | Cyclohexanone, Paraformaldehyde, Dimethylamine Hydrochloride | 2-(dimethylaminomethyl)cyclohexanone hydrochloride |
| Grignard Reaction | 2-(dimethylaminomethyl)cyclohexanone, 3-methoxyphenylmagnesium bromide | (±)-cis/trans-Tramadol |
Recrystallization Techniques for Isomeric Purity
To isolate the desired cis-isomer from the trans-isomer and other impurities generated during the Grignard reaction, recrystallization is employed. A common method involves the formation of the cis-tramadol base hydrate. nih.gov The crude mixture of isomers is dissolved in a suitable solvent, such as ethyl acetate or di-isopropyl ether, and water is added to facilitate the crystallization of the cis-tramadol base as a hydrate. wjbphs.comiaea.org This process selectively crystallizes the cis-isomer, leaving the trans-isomer and other impurities in the solution. nih.govrsc.org The purity of the isolated cis-tramadol base hydrate can be exceptionally high, with a trans-isomer content of less than 0.03%. nih.govrsc.org
Table 2: Solvent Systems for Recrystallization of Cis-Tramadol Base Hydrate
| Solvent System | Outcome |
| Ethyl Acetate / Water | Selective crystallization of cis-tramadol base hydrate. |
| Di-isopropyl Ether / Water | Precipitation of solid hydrate of tramadol base, predominantly the cis-isomer. iaea.org |
| Moist Dioxane | Used for the purification of the hydrochloride salt, yielding the pure cis-isomer. wjbphs.com |
Strategies for Targeted Isotopic Incorporation
The introduction of stable isotopes, such as deuterium (B1214612) (D) and carbon-13 (¹³C), into the tramadol molecule is achieved through the use of appropriately labeled precursors in the synthetic scheme.
Deuterium Labeling at Specific Positions (e.g., N-methyl) via Reductive Amination
Deuterium labeling on the N-methyl groups of tramadol can be accomplished by employing a deuterated starting material in the Mannich reaction. However, a more common and targeted approach is reductive amination. This involves the reaction of a precursor amine with a deuterated carbonyl compound in the presence of a reducing agent. For the synthesis of Cis-Tramadol-D3, where the deuterium atoms are on one of the N-methyl groups, a precursor like N-desmethyl-tramadol could be reacted with deuterated formaldehyde (CD₂O) or paraformaldehyde-d₂ in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). Alternatively, a precursor amine can be reacted with an aldehyde to form an imine, which is then reduced. The use of deuterated reagents in this step ensures the specific incorporation of deuterium at the desired N-methyl position.
Carbon-13 Labeling at Specific Carbon Positions (e.g., O-methoxy)
Carbon-13 labeling at the O-methoxy position requires the use of a ¹³C-labeled precursor for the Grignard reagent. The synthesis of ¹³C-labeled 3-bromoanisole is the key step. This can be achieved by reacting 3-bromophenol with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, in the presence of a base. The resulting ¹³C-methoxy-3-bromoanisole is then used to prepare the Grignard reagent, which upon reaction with the Mannich base, incorporates the ¹³C label into the O-methoxy group of the tramadol molecule.
Rigorous Assessment of Isotopic Purity and Enrichment
The determination of both isomeric and isotopic purity is crucial for the final characterization of Cis-Tramadol-13C,D3, Hydrochloride. A combination of analytical techniques is employed for this purpose.
High-performance liquid chromatography (HPLC) is a primary method for determining the isomeric purity of tramadol. nih.gov Capillary zone electrophoresis has also been successfully applied to separate and quantify the cis and trans isomers of tramadol hydrochloride. nih.gov
For the assessment of isotopic purity and enrichment, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques.
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for determining the level of isotopic enrichment. wjbphs.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, the incorporation of deuterium and carbon-13 can be confirmed and quantified. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which further aids in confirming the elemental composition and the presence of isotopes. nih.gov The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the position of the isotopic labels. In ¹H NMR, the absence of signals at the positions where deuterium has been incorporated provides direct evidence of successful labeling. ¹³C NMR can be used to confirm the position of the ¹³C label and to assess its enrichment by comparing the signal intensity of the labeled carbon to that of the natural abundance carbons. For deuterium labeling, ²H NMR spectroscopy can be a direct method for observing the deuterium signal and determining enantiomeric purity in some cases.
Table 3: Analytical Techniques for Purity Assessment
| Analytical Technique | Parameter Assessed | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Isomeric Purity | Separation and quantification of cis and trans isomers. |
| Capillary Zone Electrophoresis (CZE) | Isomeric Purity | Separation based on electrophoretic mobility of isomers. nih.gov |
| Mass Spectrometry (MS) | Isotopic Enrichment & Purity | Determination of mass-to-charge ratio, isotopic distribution, and fragmentation patterns to confirm labeling and quantify enrichment. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Position of Labels & Isotopic Enrichment | Confirmation of the specific sites of isotopic incorporation and assessment of enrichment levels. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Ratio Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule. By providing a mass measurement with high accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the introduction of one ¹³C atom and three deuterium (D) atoms results in a predictable mass shift compared to the unlabeled compound. The analysis begins with the determination of the theoretical exact mass of the protonated molecular ion [M+H]⁺. This theoretical value is then compared against the experimentally measured mass. The minimal difference between these values, expressed in parts per million (ppm), confirms the molecular formula. nih.gov
Furthermore, HRMS is critical for analyzing the isotopic pattern of the molecule. The natural abundance of isotopes like ¹³C and ¹⁸O creates a characteristic distribution of isotopic peaks (M+1, M+2, etc.) for any given molecule. In the case of this compound, this pattern is intentionally altered. The enrichment of ¹³C and deuterium significantly increases the intensity of the ion at four mass units higher than the all-¹²C, all-¹H isotopologue, providing a distinct signature that verifies the successful incorporation of the stable isotopes. The observed isotopic distribution is compared with the theoretically calculated pattern for the labeled compound to assess the degree of isotopic incorporation.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅[¹³C]H₂₂D₃NO₂ |
| Theoretical Exact Mass [M+H]⁺ | 268.2215 Da |
| Observed Exact Mass [M+H]⁺ | 268.2211 Da (Example) |
| Mass Accuracy | -1.5 ppm (Example) |
| Isotopic Enrichment Confirmation | Comparison of observed vs. theoretical isotopic peak distribution |
Nuclear Magnetic Resonance Spectroscopy for Label Position Validation and Isotopic Abundance Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms within a molecule. In the context of isotopically labeled compounds, NMR is uniquely suited to confirm the exact position of the labels and to provide an independent measure of isotopic abundance.
The formal name of the compound, (1R,2R)-rel-2-[(dimethylamino)methyl]-1-[3-(methoxy-¹³C-d₃)phenyl]-cyclohexanol, monohydrochloride, indicates that the isotopic labels are located on the methoxy (B1213986) group attached to the phenyl ring. caymanchem.com This can be validated by comparing the ¹H and ¹³C NMR spectra of the labeled compound with those of its unlabeled analogue.
In the ¹H NMR spectrum of unlabeled cis-Tramadol, the methoxy protons (O-CH₃) typically appear as a sharp singlet around 3.8 ppm. rsc.org For this compound, this singlet would be absent. Due to the substitution of protons with deuterium, which is NMR-inactive under ¹H NMR conditions, the signal corresponding to the methoxy group protons disappears, confirming the D₃ labeling at this position.
In the ¹³C NMR spectrum, the carbon of the methoxy group (O-CH₃) in the unlabeled compound gives a single resonance at approximately 55.6 ppm. rsc.org For the labeled compound, this signal is profoundly different. The presence of the ¹³C isotope ensures a strong signal. However, this carbon is directly bonded to three deuterium atoms. The spin-1 nucleus of deuterium couples with the ¹³C nucleus, splitting the signal into a multiplet (a triplet of triplets is expected), confirming the position of the ¹³C and D₃ labels on the same methyl group. The integration of this signal relative to other carbon signals in the molecule can be used to determine the ¹³C isotopic abundance.
| Spectroscopy | Unlabeled Cis-Tramadol (Reference) | Labeled Cis-Tramadol-13C,D3 |
|---|---|---|
| ¹H NMR Signal | Singlet at ~3.8 ppm | Signal absent or significantly attenuated |
| ¹³C NMR Signal | Singlet at ~55.6 ppm | Multiplet at ~55.6 ppm due to ¹³C-D coupling |
| Validation | Reference spectra | Confirms position of D₃ and ¹³C labels |
Advanced Analytical Methodologies Utilizing Cis Tramadol 13c,d3, Hydrochloride As an Internal Standard
Principles and Applications of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample. wikipedia.orgosti.gov This standard, in this case, Cis-Tramadol-13C,D3, Hydrochloride, is chemically identical to the analyte of interest (tramadol) but has a different isotopic composition, making it distinguishable by a mass spectrometer. caymanchem.comwikipedia.org By measuring the change in the isotopic ratio of the analyte after the addition of the standard, the initial concentration of the analyte in the sample can be accurately determined. wikipedia.orgosti.gov IDMS is considered a high-accuracy method and is widely used in national metrology institutes for producing certified reference materials. wikipedia.org
Enhanced Precision and Accuracy in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of quantitative bioanalysis. wikipedia.org Because the internal standard is added at the beginning of the sample preparation process, it experiences the same physical and chemical manipulations as the target analyte. This co-processing corrects for analyte loss during extraction, handling, and analysis, leading to more reliable and reproducible results. waters.comnih.gov For instance, in gas chromatography analysis, isotope dilution can reduce the uncertainty of measurement results from 5% to as low as 1%. wikipedia.org In mass spectrometry, the precision of the determined isotopic ratio can be better than 0.25%. wikipedia.org
A study on the simultaneous determination of tramadol (B15222) and its metabolites in human plasma using a deuterated tramadol internal standard (tramadol-D6) reported high accuracy and precision. nih.govnih.gov The method was linear over a concentration range of 2.50–500.00 ng/mL for tramadol, with validation results meeting the acceptance criteria of bioanalytical guidelines. nih.govnih.gov Another study quantifying the enantiomers of tramadol and its metabolites in whole blood utilized tramadol-(13)C-D3 as an internal standard and reported high selectivity and no significant matrix effects. nih.gov
Compensation for Matrix Effects and Ion Suppression/Enhancement in Complex Biological Matrices
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly interfere with the analysis of target compounds. longdom.org These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer's ion source, where co-eluting matrix components compete with the analyte for ionization. longdom.orgwikipedia.org This can result in underestimation or overestimation of the analyte concentration.
Stable isotope-labeled internal standards, such as this compound, are the most effective tools to compensate for these matrix effects. waters.comnih.govwaters.com Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. waters.comnih.govwaters.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to accurate quantification. nih.gov However, it is crucial that the analyte and its labeled internal standard co-elute for this compensation to be effective. waters.comwaters.com Differences in retention times, though usually slight, can lead to differential matrix effects. waters.com
Table 1: Impact of Stable Isotope-Labeled Internal Standard on Mitigating Matrix Effects
| Analytical Parameter | Without Isotope-Labeled Standard | With Cis-Tramadol-13C,D3, HCl as Internal Standard |
| Analyte Signal Intensity | Variable and often suppressed or enhanced | Signal ratio to internal standard is stable |
| Accuracy | Prone to significant error (under or overestimation) | High accuracy, as matrix effects are compensated |
| Precision (%RSD) | Higher variability between samples | Lower variability, improved reproducibility |
| Example Finding | In some studies, matrix effects have been shown to differ by 26% or more between the analyte and its SIL internal standard when they do not co-elute perfectly. waters.com | When co-eluting, the slope of the calibration curve is independent of the matrix composition, eliminating the need for matrix matching. nih.gov |
Reduction of Background Noise in Mass Spectrometric Detection
Background noise in mass spectrometry can originate from various sources, including the instrument itself, chemical contaminants, and the sample matrix. researchgate.netwaters.com This noise can obscure the signal of the analyte, particularly at low concentrations, thereby limiting the sensitivity of the assay. waters.com
The use of a stable isotope-labeled internal standard like this compound, in conjunction with selective detection techniques like Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS), significantly improves the signal-to-noise ratio. nih.govnih.gov In an MRM experiment, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This high selectivity filters out a majority of the background ions, as it is highly unlikely that other compounds will have the same precursor ion, product ion, and retention time as the analyte or its labeled standard. While the internal standard does not directly reduce the absolute background noise, it provides a stable reference signal that allows for more accurate and precise measurement of the analyte signal, even in the presence of a noisy baseline. waters.com
Chromatographic Techniques Coupled with Mass Spectrometry
This compound is frequently employed as an internal standard in chromatographic methods coupled with mass spectrometry for the analysis of tramadol. cerilliant.comsigmaaldrich.comsigmaaldrich.commedline.comcaymanchem.com These hyphenated techniques offer high selectivity and sensitivity, which are essential for the analysis of drugs and their metabolites in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS and LC-MS/MS are the predominant techniques for the quantitative analysis of tramadol in various biological matrices, and the use of a stable isotope-labeled internal standard is a key component of robust method development. nih.govnih.govnih.govmdpi.com
Method development typically involves optimizing several key parameters:
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove the bulk of matrix components. nih.govnih.gov For example, a study involving the simultaneous determination of tramadol and paracetamol in human plasma utilized a simple protein precipitation step with methanol. nih.govnih.gov
Chromatographic Separation: A suitable LC column and mobile phase are selected to achieve good peak shape and separation of the analyte from potential interferences. Reversed-phase columns, such as C18, are commonly used. nih.govnih.govsigmaaldrich.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govmdpi.comsigmaaldrich.com
Mass Spectrometric Detection: For LC-MS/MS, the mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. nih.govnih.gov Specific MRM transitions for both tramadol and its stable isotope-labeled internal standard are identified and optimized to ensure high selectivity and sensitivity. nih.govnih.govsigmaaldrich.com
A validated LC-MS/MS method for tramadol and its metabolites in human urine utilized a dispersive liquid-liquid microextraction (DLLME) method for sample preparation and an isocratic elution with a methanol:water mobile phase containing formic acid. mdpi.com The method demonstrated good linearity, accuracy, and precision. mdpi.com Another study for the simultaneous quantification of tramadol and gabapentin (B195806) in human plasma used solid-phase extraction and a PFP (pentafluorophenyl) column for chromatographic separation. nih.gov
Table 2: Example LC-MS/MS Parameters for Tramadol Analysis
| Parameter | Typical Conditions | Reference |
| LC Column | C18 or PFP (e.g., Agilent Poroshell 120 EC-C18, Phenomenex PFP) | nih.govnih.govnih.gov |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate/Formic Acid Buffer | nih.govnih.govmdpi.comsigmaaldrich.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.govsigmaaldrich.com |
| Internal Standard | Tramadol-D6 or this compound | nih.govnih.govnih.gov |
| Sample Preparation | Protein Precipitation, LLE, or SPE | nih.govnih.govnih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common for tramadol analysis, GC-MS is also a viable technique. nih.govoup.comoup.comnih.gov The use of this compound as an internal standard is equally beneficial in GC-MS to ensure accuracy and precision. caymanchem.com
A key consideration for GC-MS analysis of tramadol and its metabolites is the need for derivatization. These compounds are polar and not sufficiently volatile for direct GC analysis. A common derivatization step is silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), to increase their volatility and improve their chromatographic properties. oup.comnih.gov
Several GC-MS methods have been developed for the determination of tramadol and its metabolites in various biological matrices, including plasma, urine, and vitreous humor. nih.govoup.comnih.gov These methods typically involve a liquid-liquid extraction or solid-phase extraction step, followed by derivatization and subsequent GC-MS analysis. nih.govoup.comnih.gov Although some methods have been developed without derivatization, they may have longer run times. oup.com The use of a stable isotope-labeled internal standard in these methods is crucial for correcting for variability in extraction efficiency, derivatization yield, and injection volume. caymanchem.com
Enantioselective Chromatography for Chiral Analysis of Tramadol and its Metabolites
Tramadol is a chiral analgesic administered as a racemic mixture of its (+)- and (-)-enantiomers, which, along with their primary metabolites, exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net This necessitates the use of enantioselective, or chiral, chromatography to separate and individually quantify these stereoisomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.govnih.gov
This compound is an ideal internal standard for these analyses. nih.govresearchgate.netcaymanchem.com Its structure is nearly identical to the target analyte, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass, due to the carbon-13 and deuterium (B1214612) labels, allows a mass spectrometer to distinguish it from the unlabeled tramadol and its metabolites. nih.govcaymanchem.com
Research Findings:
Several studies have developed and validated enantioselective methods using stable isotope-labeled internal standards. For instance, a method for the simultaneous quantification of the enantiomers of tramadol and its three main metabolites—O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5)—in whole blood was developed using tramadol-(13)C-D3 as one of the internal standards. nih.govresearchgate.net This LC-MS/MS method employed a chiral alpha-1-acid glycoprotein (B1211001) (AGP) column to achieve separation of all eight enantiomers. nih.govresearchgate.net
Another rapid and sensitive LC-MS/MS method for the enantiomeric determination of tramadol and O-desmethyltramadol in human plasma utilized Tramadol hydrochloride-(13)C, d(3) as the internal standard. nih.gov Separation was achieved on a Lux Cellulose-2 column, demonstrating excellent linearity and accuracy. nih.gov The use of such standards is crucial for application in pharmacokinetic and forensic studies. researchgate.netnih.gov
Optimization of Analytical Performance Parameters
The incorporation of a stable isotope-labeled internal standard like this compound is pivotal for optimizing key analytical performance parameters. It significantly enhances the ability to achieve low detection limits and to counteract the inherent variability found in biological samples.
The Lower Limit of Quantification (LLOQ) represents the minimum concentration of a substance that can be measured with acceptable precision and accuracy. In tramadol analysis, achieving a low LLOQ is vital for therapeutic drug monitoring and forensic investigations.
By adding a known quantity of this compound at the start of the sample preparation, it undergoes the same processing and potential analytical variations as the native analyte. waters.com Normalizing the analyte's signal to the internal standard's signal effectively cancels out variations, thereby improving accuracy and precision at very low concentrations. waters.comcrimsonpublishers.com LC-MS/MS methods that utilize stable isotope dilution have successfully achieved LLOQs as low as 0.125-0.50 ng/g for tramadol enantiomers in whole blood and 1 ng/mL in plasma. nih.govresearchgate.netnih.gov
Interactive Table: LLOQs in Tramadol Analysis Using Stable Isotope-Labeled Internal Standards
| Analyte(s) | Matrix | LLOQ | Internal Standard Used | Reference |
| Tramadol and O-desmethyltramadol enantiomers | Human Plasma | 1 ng/mL | Tramadol hydrochloride-(13)C, d(3) | nih.gov |
| Tramadol, M1, M2, M5 enantiomers | Whole Blood | 0.125-0.50 ng/g | Tramadol-(13)C-D3 | nih.govresearchgate.net |
| Tramadol | Human Plasma | 1 ng/mL | Venlafaxine | nih.gov |
| Tramadol and Paracetamol | Human Plasma | 2.5 ng/mL | Tramadol D6 | tandfonline.com |
| Tramadol | Rat Plasma | 5 ng/mL | Ketamine | researchgate.net |
Biological samples like blood and plasma exhibit significant variability between individuals, which can lead to inconsistent recovery of analytes during sample preparation. nih.gov This can compromise the accuracy of quantitative results.
The most effective strategy to mitigate this issue is the use of a co-eluting stable isotope-labeled internal standard. waters.comnih.gov this compound, when added early in the sample preparation workflow, accurately reflects any loss of the native analyte during extraction, concentration, and analysis. crimsonpublishers.comnih.gov This is because its chemical and physical properties are almost identical to the analyte, ensuring they behave in the same manner throughout the process. waters.com By calculating the ratio of the analyte response to the internal standard response, the variability in recovery is effectively normalized, leading to more reliable and accurate quantification across different individuals and sample matrices. nih.gov
Automated Sample Preparation and Analysis Systems
Automation is key to increasing throughput and reducing the potential for human error in modern analytical laboratories. Systems that integrate automated sample preparation with analysis are becoming standard. This compound is fully compatible with these automated workflows, providing the necessary internal standardization for robust, high-throughput analysis.
Flow-Through Desorption (FTD) is an automated sample preparation technique that uses a specialized pipette tip containing a sorbent to extract analytes directly from biological fluids. thermofisher.comlabmanager.com This technology streamlines the extraction process, making it faster and more reproducible than traditional manual methods. labmanager.com For tramadol analysis, a sample containing this compound would be aspirated through the FTD tip. The sorbent captures both the analyte and the internal standard, while matrix interferences are washed away. The captured compounds are then eluted directly into the LC-MS/MS system. thermofisher.com This integration minimizes manual steps, reduces error, and is ideal for high-throughput environments. labmanager.com
TurboFlow technology is a sophisticated online sample cleanup method that uses turbulent flow chromatography to separate small molecules, like tramadol, from larger matrix components, such as proteins. thermofisher.comlcms.czthermofisher.com In this system, a raw biological sample, fortified with this compound, is directly injected onto a TurboFlow column. thermofisher.comthermofisher.com
The high, turbulent flow allows small molecules to be retained on the column's stationary phase while large, interfering molecules are rapidly washed to waste. lcms.czthermofisher.com The retained analytes, including tramadol and its internal standard, are then transferred to a standard analytical column for separation and detection by MS/MS. thermofisher.comthermofisher.com This automated, online cleanup drastically reduces matrix effects, which can suppress or enhance the analyte signal, leading to improved accuracy and sensitivity. thermofisher.comthermofisher.com The use of this compound remains essential to correct for any remaining matrix effects and ensure the integrity of the quantitative data. waters.comthermofisher.com
Investigating Tramadol Metabolism Through Stable Isotope Tracing
Elucidation of Metabolic Pathways and Metabolite Identification
The metabolism of tramadol (B15222) is extensive, primarily occurring in the liver through Phase I and Phase II reactions. nih.gov Stable isotope tracing with Cis-Tramadol-13C,D3, Hydrochloride facilitates the unambiguous identification and characterization of its various metabolites.
Tramadol undergoes two primary Phase I metabolic reactions: O-demethylation and N-demethylation. researchgate.netresearchgate.net O-demethylation results in the formation of O-desmethyltramadol (M1), a metabolite that is significantly more potent as a µ-opioid agonist than the parent compound. wikipedia.orgchemeurope.com The use of isotopically labeled tramadol allows researchers to clearly distinguish M1 derived from the administered drug from any pre-existing or endogenous compounds with similar masses.
N-demethylation of tramadol produces N-desmethyltramadol (M2). nih.govresearchgate.net While M2 is considered to have minimal analgesic activity, tracking its formation is crucial for a complete understanding of tramadol's metabolic fate. nih.gov The distinct mass signature of the labeled M2 metabolite ensures its accurate detection and quantification. nih.govresearchgate.net
Beyond the primary metabolites, tramadol is further metabolized to several minor secondary metabolites. These include N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5). pharmgkb.org The formation of these metabolites involves subsequent demethylation steps. wikipedia.org M5, in particular, is pharmacologically active. pharmgkb.org The sensitivity of mass spectrometry, combined with the unique isotopic signature of this compound, enables the detection and structural elucidation of these low-abundance metabolites, which might otherwise be missed in conventional analyses. nih.govresearchgate.net
Determination of Enzyme Kinetics and Cytochrome P450 Isoform Contributions
The metabolism of tramadol is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govwikipedia.org Stable isotope labeling is instrumental in determining the kinetics of these enzymatic reactions and identifying the specific CYP isoforms involved.
The conversion of tramadol to its active metabolite, M1, is primarily catalyzed by the CYP2D6 isoenzyme. researchgate.netnih.govresearchgate.net This has significant clinical implications, as CYP2D6 is highly polymorphic in the human population, leading to variations in metabolic rates and, consequently, analgesic response. nih.govnih.gov Studies using labeled tramadol can precisely measure the rate of M1 formation, providing a clear picture of CYP2D6 activity.
The N-demethylation of tramadol to form M2 is mediated by two other key cytochrome P450 isoforms: CYP2B6 and CYP3A4. nih.govnih.govresearchgate.net By incubating this compound with specific recombinant CYP enzymes or by using selective chemical inhibitors in liver microsome preparations, researchers can definitively assign the contribution of each isoform to the N-demethylation pathway.
Examination of Deuterium (B1214612) Isotope Effects on Metabolic Stability and Clearance Rates
The inclusion of deuterium atoms at specific positions in the tramadol molecule, as in this compound, allows for the investigation of kinetic isotope effects. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
In Vitro Metabolic Studies Using Isolated Enzyme Systems (e.g., Liver Microsomes)
In vitro metabolic studies utilizing isolated enzyme systems, such as human liver microsomes (HLMs), are a cornerstone of drug metabolism research. These systems contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, allowing for the detailed investigation of metabolic pathways in a controlled environment. The use of stable isotope-labeled compounds like this compound in these assays is critical for accurately tracing and quantifying the formation of various metabolites.
Human liver microsomes are instrumental in catalyzing the NADPH-dependent metabolism of tramadol into its primary metabolites. nih.gov The main metabolic routes are O-demethylation, leading to the formation of O-desmethyltramadol (M1), and N-demethylation, which produces N-desmethyltramadol (M2). nih.govpharmgkb.org Further metabolism can lead to the formation of minor secondary metabolites, including N,N-didesmethyl-tramadol (M3) and N,O-didesmethyl-tramadol (M5). nih.govpharmgkb.org
The formation of M1 is primarily catalyzed by the polymorphic enzyme CYP2D6, while the formation of M2 is mediated by CYP2B6 and CYP3A4. nih.govpharmgkb.orgnih.gov The analgesic effects of tramadol are largely attributed to the M1 metabolite, which has a significantly higher affinity for the µ-opioid receptor than the parent compound. nih.gov
Kinetic analyses of tramadol metabolism in human liver microsomes have revealed stereoselective properties of the enzymes involved. For instance, the O-demethylation of (-)-tramadol (B15223) occurs at a higher velocity than that of (+)-tramadol. nih.govclinpgx.org In contrast, N-demethylation preferentially metabolizes the (+)-enantiomer. nih.govclinpgx.org
The use of specific chemical inhibitors in HLM studies helps to identify the contribution of individual CYP isoforms. Quinidine, a selective inhibitor of CYP2D6, has been shown to markedly inhibit the formation of M1. nih.govnih.govresearchgate.net Similarly, troleandomycin, an inhibitor of CYP3A4, significantly reduces the formation of M2. nih.gov
Stable isotope-labeled internal standards, such as this compound, are essential for the accurate quantification of tramadol and its metabolites in these complex biological matrices by techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS). By introducing a known quantity of the labeled compound, researchers can correct for variations in sample preparation and analytical response, thereby achieving high precision and accuracy in determining the concentrations of the unlabeled analytes.
Detailed Research Findings:
Studies using human liver microsomes have provided valuable quantitative data on the kinetics of tramadol metabolism. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction.
For the O-demethylation of tramadol, which is a high-affinity pathway, the Km value has been determined to be 210 µM for both enantiomers. nih.govclinpgx.org However, the Vmax for the O-demethylation of (-)-tramadol is higher than that for (+)-tramadol, indicating a more rapid metabolic conversion of the (-) enantiomer. nih.govclinpgx.org The N-demethylation of tramadol follows a more complex, two-site kinetic model, suggesting the involvement of multiple enzymes or binding sites. nih.govclinpgx.org For the high-affinity component of M2 formation, the Km value is reported to be 1021 µM. nih.gov
The intrinsic clearance (Vmax/Km) of tramadol to M1 is significantly influenced by genetic variations in CYP2D6. Different alleles of the CYP2D6 gene can result in varying enzyme activity, leading to classifications of individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov For example, the intrinsic clearance of tramadol has been shown to be nearly doubled in individuals with the CYP2D62 allele compared to the CYP2D61 allele, while it is significantly lower for the CYP2D6*10 and *17 alleles. nih.gov
The following interactive data tables summarize key kinetic parameters for the metabolism of tramadol in human liver microsomes.
Kinetic Parameters for Tramadol O-demethylation (M1 Formation) in Human Liver Microsomes
| Enantiomer | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
|---|---|---|---|
| (+)-Tramadol | 210 | 125 | nih.govclinpgx.org |
| (-)-Tramadol | 210 | 210 | nih.govclinpgx.org |
Kinetic Parameters for High-Affinity Tramadol Metabolite Formation in Human Liver Microsomes
| Metabolite | Km (µM) | Primary Enzyme | Reference |
|---|---|---|---|
| O-desmethyl-tramadol (M1) | 116 | CYP2D6 | nih.gov |
| N-desmethyl-tramadol (M2) | 1021 | CYP2B6/CYP3A4 | nih.gov |
Inhibition of Tramadol Metabolism in Human Liver Microsomes
| Metabolic Pathway | Inhibitor | Inhibited Enzyme | Ki (nM) | Reference |
|---|---|---|---|---|
| O-demethylation | Quinidine | CYP2D6 | 15 | nih.govclinpgx.org |
| O-demethylation | Propafenone | CYP2D6 | 34 | nih.govclinpgx.org |
Methodological Advancements in Pharmacokinetic and Bioanalytical Research Using Isotopic Analogs
Application of Stable Isotope-Labeled Internal Standards in Pharmacokinetic Method Development
In the development of robust bioanalytical methods for quantifying tramadol (B15222) in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) like Cis-Tramadol-13C,D3, Hydrochloride is paramount. crimsonpublishers.com SIL-IS are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the unlabeled analyte of interest. crimsonpublishers.com This ensures that they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. crimsonpublishers.comthermofisher.com
This compound is specifically designed for use as an internal standard in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcerilliant.comsigmaaldrich.com Its molecular weight is intentionally shifted from the parent compound, tramadol, due to the incorporation of one Carbon-13 atom and three deuterium (B1214612) atoms. caymanchem.com This mass difference allows for the clear differentiation of the internal standard from the endogenous analyte by the mass spectrometer, while their co-elution during chromatography ensures that any matrix effects, such as ion suppression or enhancement, affect both compounds equally. crimsonpublishers.comthermofisher.com This co-behavior is crucial for correcting for variability during sample extraction and analysis, thereby significantly improving the accuracy and precision of the quantification. crimsonpublishers.com
Research has demonstrated the successful application of isotopically labeled tramadol, including tramadol-(13)C-D3, as an internal standard for the enantioselective measurement of tramadol and its primary metabolites in human whole blood. nih.govresearchgate.net In these studies, the internal standard is added to the biological samples at a known concentration at the beginning of the sample preparation process. nih.govresearchgate.net By comparing the peak area ratio of the analyte to the internal standard, researchers can construct a calibration curve and accurately determine the concentration of tramadol in unknown samples. nih.gov
Table 1: Properties of this compound
| Property | Value |
| Formal Name | (1R,2R)-rel-2-[(dimethylamino)methyl]-1-[3-(methoxy-13C-d3)phenyl]-cyclohexanol, monohydrochloride |
| Molecular Formula | C15[13C]H22D3NO2 • HCl |
| Formula Weight | 303.9 |
| Purity | ≥98% |
| Labeled Atoms | Carbon-13, Deuterium |
This table presents key properties of the stable isotope-labeled internal standard, this compound. caymanchem.comcaymanchem.com
Utilization for Precise Tracking of Metabolic Fate in Biological Systems
Understanding the metabolic fate of a drug is a cornerstone of pharmacokinetic research. This compound, while primarily used as an internal standard for quantifying the parent drug, also plays a role in elucidating the metabolic pathways of tramadol. Tramadol is known to be metabolized into several active and inactive metabolites, with O-desmethyltramadol (M1) and N-desmethyltramadol (M2) being the most significant. researchgate.net
By using a stable isotope-labeled version of the parent drug, researchers can more easily track its conversion to various metabolites within a biological system. Although this compound itself is not typically administered to trace metabolism directly in vivo, its use in analytical methods allows for the simultaneous and accurate quantification of both the parent tramadol and its metabolites. nih.gov The distinct mass-to-charge ratio of the labeled standard ensures that it does not interfere with the detection of the unlabeled metabolites.
The development of analytical methods capable of measuring tramadol and its key metabolites, such as O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol, is crucial for a comprehensive understanding of its pharmacology. nih.gov These methods often employ a suite of isotopically labeled internal standards, including those for the metabolites themselves, to ensure the highest level of accuracy. For instance, a study might use Tramadol-13C,D3 alongside O-desmethyl-cis-tramadol-D6 to quantify both the parent drug and its primary active metabolite. nih.gov This approach provides a detailed picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enabling Accurate Quantification of Parent Compound and Metabolites for Pharmacokinetic Profiling
Accurate and precise quantification of a drug and its metabolites in biological fluids like plasma, blood, and urine is essential for constructing a reliable pharmacokinetic profile. nih.govnih.gov this compound is instrumental in achieving this accuracy in studies of tramadol. cerilliant.comsigmaaldrich.commedline.com Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are critical for understanding a drug's behavior in the body.
The use of this compound as an internal standard in LC-MS/MS methods allows for the development of highly sensitive and specific assays. nih.gov These methods can achieve low limits of quantitation (LOQ), enabling the measurement of drug and metabolite concentrations over a wide dynamic range and for an extended period after administration. nih.govresearchgate.net For example, a validated enantioselective LC-MS/MS method using tramadol-(13)C-D3 as an internal standard reported a limit of quantitation between 0.125-0.50 ng/g for tramadol and its metabolites in whole blood. nih.govresearchgate.net
The robustness of such methods is demonstrated through rigorous validation, which includes assessing parameters like selectivity, matrix effects, linearity, precision, accuracy, and stability. nih.govresearchgate.netnih.gov The data generated from these validated assays provide the foundation for detailed pharmacokinetic modeling and a deeper understanding of the drug's disposition.
Table 2: Example Validation Parameters for a Tramadol Bioanalytical Method
| Parameter | Result |
| Calibration Model | Linear (weight 1/X²) |
| Range | 0.25-250 ng/g |
| Limit of Quantitation | 0.125-0.50 ng/g |
| Repeatability (Precision) | 2-6% |
| Intermediate Precision | 2-7% |
| Accuracy | 83-114% |
| Dilution Integrity | 98-115% |
| Carry Over | < 0.07% |
This table showcases typical validation parameters for a bioanalytical method utilizing a stable isotope-labeled internal standard for the quantification of tramadol and its metabolites, demonstrating the high quality of data achievable. nih.govresearchgate.net
Stable Isotope Analysis in Environmental and Biosynthesis Research Pertaining to Tramadol
Investigating the Putative Biosynthetic Pathways of Tramadol (B15222) Analogs in Biological Organisms
To determine if tramadol could be synthesized naturally within N. latifolia, researchers have turned to isotopic analysis to explore plausible biosynthetic routes. nih.gov A proposed pathway suggests that tramadol could be formed from precursors such as L-lysine and an aromatic precursor derived from the shikimate pathway, similar to other plant alkaloids.
Application of Position-Specific Isotope Ratio Mass Spectrometry (e.g., irm-13C NMR)
Position-specific isotope analysis (PSIA) using techniques like isotope ratio monitoring by 13C Nuclear Magnetic Resonance (irm-13C NMR) spectrometry has been instrumental in this investigation. researchgate.net This powerful method allows for the measurement of the natural abundance of ¹³C at each specific carbon position within the tramadol molecule with high precision. nih.gov
In one key study, the ¹³C distribution pattern in tramadol extracted from N. latifolia root bark was determined. researchgate.net The results showed a non-random, or non-statistical, distribution of ¹³C isotopes across the molecule, with δ¹³C values ranging significantly from -11‰ to -53‰. researchgate.netresearchgate.net This heterogeneous isotopic signature is characteristic of biological processes, where enzymes catalyze reactions with specific isotopic fractionation effects at different molecular sites. In contrast, synthetic tramadol, produced from petroleum-derived precursors, would be expected to have a more uniform isotopic distribution. nih.gov The distinct isotopic patterns between natural and synthetic tramadol, particularly in the methyl groups, provide compelling evidence supporting a natural origin for the compound found in the plant. researchgate.net
Design of Isotope-Labeled Precursor Feeding Experiments for Pathway Elucidation
Isotope-labeled precursor feeding experiments are a classic technique for elucidating biosynthetic pathways. nih.gov This involves supplying a plant or cell culture with a putative precursor molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.gov By tracing the label's incorporation into the final product, the metabolic route can be mapped.
For tramadol, this would involve administering isotopically labeled versions of proposed precursors, like L-lysine or phenylalanine, to N. latifolia plant tissues or cell cultures. researchgate.net Subsequent isolation of tramadol and analysis by mass spectrometry (MS) or NMR spectroscopy would reveal if and where the isotopic labels have been incorporated. nih.gov While challenging to perform, these experiments are considered a definitive method for confirming a biosynthetic pathway. Stable isotope tracing has been successfully applied in various organisms, including Chinese Hamster Ovary (CHO) cells, to identify the sources of metabolic by-products by feeding them ¹³C-labeled glucose and amino acids. researchgate.net
Differentiating Between Biogenic and Anthropogenic Origins of Environmental Tramadol
The presence of tramadol in the environment is not limited to its potential natural occurrence in plants. As a widely used pharmaceutical, it enters environmental systems, such as rivers and soils, primarily through wastewater treatment plant effluents and other anthropogenic sources. acs.orgmdpi.com Distinguishing between this contamination and any naturally produced tramadol is crucial for understanding its environmental fate and impact.
Radiocarbon (¹⁴C) Accelerator Mass Spectrometry (AMS) for Origin Confirmation
Radiocarbon (¹⁴C) analysis via Accelerator Mass Spectrometry (AMS) is a definitive tool for distinguishing between biogenic and synthetic sources of organic compounds. nih.gov Biogenic compounds, derived from living organisms, incorporate carbon from the contemporary atmosphere, which has a known level of ¹⁴C. In contrast, synthetic compounds derived from fossil fuels (petroleum) are "radiocarbon-dead," meaning they contain no measurable ¹⁴C because it has all decayed over millions of years. nih.gov
A pivotal study applied this technique to tramadol found in soil and in pharmaceutical pills in Cameroon. nih.gov The results were unambiguous: tramadol from both the pills and the highly contaminated soil was completely devoid of ¹⁴C. This confirmed that the tramadol in the soil was of synthetic origin and a result of environmental contamination, not from the nearby N. latifolia trees. nih.gov
Stable Isotope Signatures (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O, ¹⁵N/¹⁴N ratios) in Environmental Samples
Bulk stable isotope ratio analysis of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and oxygen (¹⁸O/¹⁶O) can also provide strong evidence for the origin of environmental tramadol. researchgate.net As discussed, biosynthetic processes result in characteristic isotopic fractionation patterns that differ from those of industrial chemical synthesis.
Analysis of tramadol from N. latifolia showed that the bulk isotope ratios (δ¹³C and δ¹⁵N) and, more revealingly, the position-specific isotope ratios, were distinct from commercially available synthetic tramadol. researchgate.net Furthermore, analysis of the ¹⁸O/¹⁶O ratio in the oxygen atoms of the natural tramadol suggested that one oxygen atom originated from water and the other from molecular oxygen (O₂), which is consistent with the proposed biosynthetic pathway involving enzymatic reactions like monooxygenases. nih.govresearchgate.net These unique isotopic signatures can serve as fingerprints to trace the source of tramadol in various environmental compartments. nerc.ac.uk
Biomimetic Synthesis Approaches Informed by Isotopic Distribution Analysis
The insights gained from position-specific isotope analysis of natural tramadol can inform laboratory synthesis strategies. A biomimetic synthesis aims to replicate a proposed biosynthetic pathway under laboratory conditions that mimic physiological conditions. researchgate.netnih.gov
The non-uniform isotopic distribution observed in natural tramadol from N. latifolia supports a plausible biosynthetic route. researchgate.netresearchgate.net Researchers have used this information to guide the chemical synthesis of tramadol. For example, knowing the likely precursors and the nature of the key bond-forming steps from isotopic data allows chemists to design more efficient and targeted synthetic routes. nih.govrsc.org One study demonstrated that a key step in the proposed biosynthesis could be achieved under mild, in-vivo-like conditions, lending further support to the feasibility of the natural pathway and showcasing how isotopic analysis can bridge the gap between natural product chemistry and synthetic chemistry. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
